molecular formula C8H6BrClN2 B1519690 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine CAS No. 1019023-07-4

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Cat. No.: B1519690
CAS No.: 1019023-07-4
M. Wt: 245.5 g/mol
InChI Key: TVUSHKLKIHWGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H6_6BrClN2_2, with a molecular weight of approximately 233.5 g/mol. Its structure features a bromine atom at the 7-position and a chloromethyl group at the 2-position, which are critical for its biological activity.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, various analogs have been synthesized and tested against multiple cancer cell lines, demonstrating IC50_{50} values in the low micromolar range. In particular, compounds derived from this scaffold have shown efficacy against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with some compounds exhibiting non-toxicity towards normal cells .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50_{50} (µM)Toxicity
This compoundPC-31.5Non-toxic
7fMCF-70.68Non-toxic
6MCF-70.004Non-toxic

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of essential enzymes or disruption of cellular processes in pathogens .

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMIC (µM)
This compoundE. coli5.0
6S. aureus0.03

Antiparasitic Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiparasitic agents. For example, compounds have been tested against Trypanosoma cruzi and Leishmania infantum with promising results. The most active derivatives showed IC50_{50} values in the sub-micromolar range against these parasites .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. The presence of halogen substituents at specific positions has been correlated with enhanced potency against various biological targets. For instance:

  • Bromine at the 7-position : Increases lipophilicity and potentially enhances cell membrane permeability.
  • Chloromethyl group at the 2-position : Serves as a reactive site for further functionalization, leading to improved biological profiles.

Case Studies

Several case studies have documented the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives:

  • A study by Moraski et al. reported nine new compounds that exhibited potent activity against multidrug-resistant tuberculosis (MDR-TB). The most promising compound showed an MIC value of 0.004 µM against replicating Mycobacterium tuberculosis .
  • Another research effort highlighted the synthesis of various analogs that demonstrated significant antikinetoplastid activity against Trypanosoma species with selectivity indices indicating low cytotoxicity to mammalian cells .

Properties

IUPAC Name

7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUSHKLKIHWGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 110 mg (0.48 mmol) of (7-bromoimidazo[1,2-a]pyrid-2yl)methanol, prepared according to the protocol described in step 8.2, in 8 mL of anhydrous dichloromethane, stirred at room temperature under an inert atmosphere, is added 0.03 mL (0.53 mmol) of thionyl chloride. The reaction mixture is stirred at room temperature for 4 hours, hydrolysed at 0° C. by successive addition of 3 mL of cold water and 5 mL of saturated aqueous NaHCO3 solution and then extracted with three times 10 mL of dichloromethane. The combined organic phases are dried over sodium sulfate and then concentrated under reduced pressure. 80 mg of the expected product are obtained.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 3
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.